molecular formula C13H14N2O2S B2659549 Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-13-2

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2659549
CAS No.: 126534-13-2
M. Wt: 262.33
InChI Key: JLSAVNDMVKWSPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of catalysts or activating agents, such as palladium on carbon or trifluoroacetic acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzylamino)acetate: Similar structure but lacks the thiazole ring.

    2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds have similar benzylamino groups but different functional groups attached to the alkyl chain.

Uniqueness

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the benzylamino group enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Properties

IUPAC Name

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAVNDMVKWSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated, but using 5.02 g of benzylthiourea, 5.87 g of ethyl bromopyruvate and 50 ml of ethanol, giving the title compound as pale yellow needles.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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